N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an amine group, which is further bonded to a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine typically involves the alkylation of 2-methylcyclohexan-1-amine with 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxyphenethylamine
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine, a compound with significant structural features, has been the subject of various studies focusing on its biological activity. This article delves into its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a methyl group and a methoxyphenyl group. This unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
This compound is believed to exert its biological effects primarily through the following mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially affecting neurotransmitter release and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics or treatments for infections resistant to conventional therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Contains dimethylamino group | Anticancer properties |
2-methoxy-5-((phenylamino)methyl)phenol | Phenolic structure | Antioxidant and anti-inflammatory |
4-methoxyphenethylamine | Simple phenethylamine structure | Neurotransmitter modulation |
This compound stands out due to its specific structural characteristics that confer distinct biological properties not observed in other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the production of inflammatory markers in human cell lines, indicating its therapeutic potential in inflammatory diseases .
- Mechanistic Insights : Recent research utilized high-throughput screening methods to identify the compound's interaction with specific molecular targets, providing insights into its mechanism of action and paving the way for further pharmacological studies .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPROGWUHIKBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.